Methyl 4-(benzyloxy)-3-hydroxybenzoate
Overview
Description
Methyl 4-(benzyloxy)-3-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoate core substituted with a benzyloxy group at the 4-position and a hydroxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(benzyloxy)-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-(benzyloxy)-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-(benzyloxy)-3-hydroxybenzoic acid is coupled with methyl iodide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The choice of catalyst and reaction conditions can be tailored to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-(benzyloxy)-3-hydroxybenzaldehyde.
Reduction: Formation of 4-(benzyloxy)-3-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(benzyloxy)-3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of methyl 4-(benzyloxy)-3-hydroxybenzoate involves its interaction with specific molecular targets. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-bound enzymes and receptors .
Comparison with Similar Compounds
Methyl 4-(benzyloxy)-3-hydroxybenzoate can be compared with similar compounds such as:
Methyl 4-hydroxybenzoate: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.
Methyl 3-hydroxybenzoate: The position of the hydroxy group affects its reactivity and applications.
Methyl 4-(methoxy)-3-hydroxybenzoate: The methoxy group provides different steric and electronic effects compared to the benzyloxy group.
Properties
IUPAC Name |
methyl 3-hydroxy-4-phenylmethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEZVYTTZZQFCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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